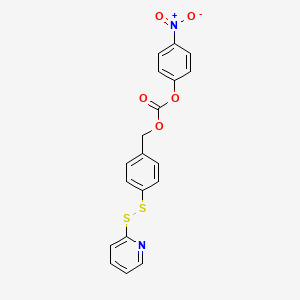

![molecular formula C7H10Cl3FN2 B2926704 [(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2044707-02-8](/img/structure/B2926704.png)

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride, also known as 2-CFH, is an organofluorine compound that is used in a wide range of scientific and industrial applications. It is a hydrazine derivative with a chlorine atom and a fluorine atom attached to the terminal carbon of a phenylmethyl group. It is a colorless, volatile liquid with a boiling point of 108.3 °C and a melting point of -102.3 °C. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as dyes and surfactants.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological and Environmental Monitoring

[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride and its derivatives have been utilized in the development of fluorescent probes for detecting hydrazine compounds in biological and environmental samples. These probes offer advantages such as low cytotoxicity, high sensitivity, and the ability to perform quantitative determinations and fluorescence imaging in various settings, including water systems, HeLa cells, and zebrafish (Zhu et al., 2019). Another application includes next-generation fluorescent probes for hydrazine, providing fast and intuitive fluorescence transformation for real-time sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).

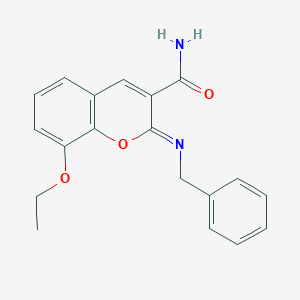

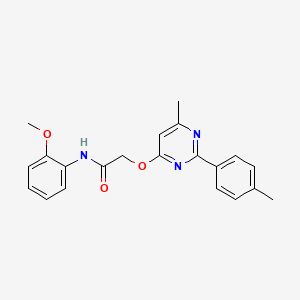

Synthesis and Cytotoxic Effects of Novel Derivatives

Research has also focused on synthesizing new derivatives involving [(2-Chloro-4-fluorophenyl)methyl]hydrazine and evaluating their cytotoxic effects against tumor cell lines. This includes the creation of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives, which have shown promising results in inhibiting tumor cells more effectively than reference compounds like doxorubicin, without being cytotoxic to normal cells (Flefel et al., 2015).

Theoretical Studies on Structural and Reactivity Properties

Theoretical studies have explored the vibration, interaction, chemical reactivity, and stability of pharmaceutically active hydrazine derivatives. These studies provide insights into the increasing stability and decreasing reactivity of compounds, aiding in the understanding of molecular properties and their potential biological activities. Molecular docking and dynamics simulation studies have further affirmed the antitumor activity of these derivatives, suggesting their utility in future experimental validation and pharmaceutical development (Mary et al., 2021).

Potential CNS Agents

Some derivatives of [(2-Chloro-4-fluorophenyl)methyl]hydrazine have been synthesized and evaluated for potential neuroleptic activity, indicating the compound's relevance in developing novel classes of neuroleptics for treating conditions related to the central nervous system. This includes the investigation of compounds for their ability to inhibit exploratory activity, conditioned avoidance response, and self-stimulation response, suggesting antidopaminergic properties (Hino et al., 1988).

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.2ClH/c8-7-3-6(9)2-1-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLRKYMUVWOICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl3FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)

![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)

![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)

![4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2926639.png)

![2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926640.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)